molecular formula C15H21N B178516 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline CAS No. 123629-22-1

2-Cyclohexyl-1,2,3,4-tetrahydroquinoline

Cat. No. B178516
M. Wt: 215.33 g/mol
InChI Key: NWKAUHWCWIGFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1,2,3,4-tetrahydroquinoline, also known as CHETQ, is a chemical compound that belongs to the class of tetrahydroquinolines. It is a bicyclic organic compound with a molecular formula of C15H21N. CHETQ has been studied extensively for its potential use in various scientific and medical applications.

Mechanism Of Action

The mechanism of action of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act through various pathways, including the inhibition of oxidative stress, the modulation of neurotransmitter systems, and the regulation of gene expression. These mechanisms contribute to the neuroprotective and anti-inflammatory properties of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline.

Biochemical And Physiological Effects

2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers, such as malondialdehyde. Additionally, 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been shown to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, and regulate the expression of various genes involved in inflammation and cell survival.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline in lab experiments is its ability to exhibit neuroprotective and anti-inflammatory properties. This makes it a potential candidate for the treatment of various neurodegenerative diseases. However, one of the limitations of using 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline. One area of research is the development of more efficient synthesis methods to improve the yield of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline. Another area of research is the investigation of the potential use of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline in the treatment of various neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases. Additionally, the study of the mechanism of action of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline can provide insights into its potential use in various scientific and medical applications.

Scientific Research Applications

2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential use in various scientific and medical applications. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. These properties make 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline a potential candidate for the treatment of various diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases.

properties

CAS RN

123629-22-1

Product Name

2-Cyclohexyl-1,2,3,4-tetrahydroquinoline

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2-cyclohexyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C15H21N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h4-5,8-9,12,15-16H,1-3,6-7,10-11H2

InChI Key

NWKAUHWCWIGFTB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2CCC3=CC=CC=C3N2

Canonical SMILES

C1CCC(CC1)C2CCC3=CC=CC=C3N2

synonyms

2-Cyclohexyl-1,2,3,4-tetrahydro-quinoline

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-cyclohexylquinoline (2.66 g, 12.61 mmol) in glacial acetic acid (25 ml) was treated with sodium cyanoborohydride (2.38 g, 37.82 mmol) and stirred at room temperature for 4 h and then 40° C. for 18 h. The mixture was then treated with 2 M sodium hydroxide (200 ml), stirred for 30 min and extracted into ethyl acetate (3×100 ml). The combined organic layers were then washed with water (3×100 ml), dried with sodium sulfate, evaporated under reduced pressure and the residue purified by flash chromatography eluting with 0-3% (v/v) ethyl acetate in isohexane to afford 2-cyclohexyl-1,2,3,4-tetrahydroquinoline as a yellow oil (1.61 g, 7.49 mmol).
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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